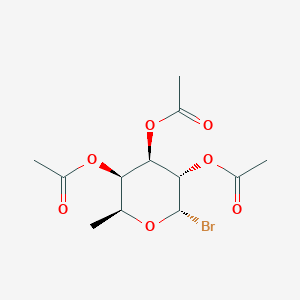

Acetobromofucose

Description

Significance of Glycans in Biological and Materials Science

Glycans, or carbohydrates, are fundamental biological macromolecules with a vast array of functions. portlandpress.comresearchgate.net They are not only crucial for energy storage, like glycogen (B147801) and starch, but also play vital roles in cellular communication, immune responses, and host-pathogen interactions. portlandpress.comlongdom.orgcreative-proteomics.com The surfaces of cells are decorated with a dense layer of glycans, known as the glycocalyx, which mediates cellular recognition and adhesion. portlandpress.com For instance, the ABO blood group system is determined by specific glycans on red blood cells. longdom.org Alterations in glycosylation patterns are associated with numerous diseases, including cancer and diabetes. longdom.org In materials science, the unique structural properties of glycans are being explored for the development of novel biomaterials. portlandpress.com

The Role of Glycosyl Donors in Oligosaccharide Synthesis

The chemical synthesis of oligosaccharides is a formidable challenge due to the structural complexity of glycans, which includes variations in monosaccharide composition, linkage position, and stereochemistry. rsc.org Glycosyl donors are key reactants in this process; they are carbohydrate molecules that contain a leaving group at the anomeric position and react with a glycosyl acceptor to form a glycosidic linkage. wikipedia.org The choice of the glycosyl donor and its protecting groups significantly influences the reactivity and the stereochemical outcome of the glycosylation reaction. rsc.orgwikipedia.org Besides glycosyl halides, other important classes of glycosyl donors include thioglycosides, glycosyl imidates, and glycosyl phosphates. wikipedia.orgtcichemicals.com

Historical Context of Acetobromofucose in Glycosylation Methodologies

The use of glycosyl halides as donors dates back to 1901 with the work of Koenigs and Knorr, who utilized glycosyl bromides and chlorides for glycoside synthesis. nih.govd-nb.info this compound, as a specific type of glycosyl bromide, falls within this historically significant class of reagents. Its utility has been demonstrated in the synthesis of various fucosylated structures. For example, it has been used as a precursor in the chemical synthesis of GDP-fucose, an essential donor for fucosyltransferases. nih.govcdnsciencepub.comresearchgate.net The stereospecific hydrolysis of this compound is a critical step in producing the β-reducing sugar necessary for this synthesis. nih.govcdnsciencepub.comresearchgate.net

Current Challenges and Future Directions in Chemical Glycosylation

Despite significant progress, chemical glycosylation remains a challenging field. glycoforum.gr.jp Achieving high stereoselectivity, particularly for the formation of 1,2-cis glycosidic linkages, is a major hurdle. rsc.orgillinois.edu The outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the donor and acceptor, the promoter system, and the reaction solvent, making it difficult to predict and control. rsc.orgnih.gov Future directions in the field are focused on developing more general and stereoselective glycosylation methods, improving reaction yields, minimizing the use of protecting groups, and developing automated synthesis platforms to make complex glycans more accessible to non-specialists. illinois.eduacs.org

Scope and Focus of the Research Inquiry

This article will provide a detailed examination of the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, methods for its synthesis, and its structural characterization. Furthermore, its reactivity as a glycosyl donor and its applications in the synthesis of fucosylated oligosaccharides and other glycoconjugates will be thoroughly discussed.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZQAPSYNYIKSR-BSOOIWJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Acetobromofucose

Precursor Selection and Strategic Functionalization

The choice of the starting material is fundamental to the success of the synthesis. Fucose provides the necessary carbohydrate backbone and inherent stereochemistry that must be managed throughout the synthetic sequence.

L-Fucose serves as the primary precursor for acetobromofucose synthesis. cdnsciencepub.com As a 6-deoxy-L-galactose, it is a naturally occurring monosaccharide found in a variety of glycoconjugates. smolecule.comresearchgate.net Its availability makes it a convenient starting point. The synthesis typically begins with the peracetylation of L-fucose, where all the free hydroxyl groups are converted into acetate (B1210297) esters. This is commonly achieved by reacting L-fucose with acetic anhydride (B1165640) in the presence of a base like pyridine. cdnsciencepub.com This initial step produces a mixture of α- and β-anomers of 1,2,3,4-tetra-O-acetyl-L-fucopyranose. cdnsciencepub.com This tetraacetate intermediate is then poised for the critical bromination step. cdnsciencepub.com

The stereochemistry of the fucose ring is a critical factor that influences the outcome of subsequent reactions. Fucose possesses multiple stereocenters, but the anomeric carbon (C-1) is of primary importance during the synthesis of this compound. The conversion of the peracetylated fucose to the glycosyl bromide involves replacing the anomeric acetate group with a bromine atom.

The stereochemical outcome of glycosylation reactions using this compound often depends on the anomeric configuration of the bromide itself. nih.gov Glycosylation can proceed through mechanisms like SN2 displacement, which results in an inversion of the stereochemistry at the anomeric center. nih.govfrontiersin.org Therefore, controlling the formation of the desired anomeric bromide (typically the α-anomer) is a key challenge. The α-anomer is generally more stable due to the anomeric effect, but conditions can be manipulated to favor one anomer over the other. nih.gov

Fucose as a Core Saccharide Building Block

Bromination Strategies for Anomeric Halide Formation

The conversion of the anomeric acetate to a bromide is the pivotal transformation in the synthesis of this compound. This step creates the glycosyl donor, a reactive species ready for glycosidic bond formation.

A common and effective method for synthesizing this compound involves treating the fully acetylated fucose precursor, fucopyranosyl tetraacetate, with a solution of hydrogen bromide (HBr) in glacial acetic acid. cdnsciencepub.comacs.org This reaction is typically stirred for a short period at room temperature before being worked up. cdnsciencepub.com The workup procedure involves dissolving the mixture in a solvent like dichloromethane (B109758) and washing it with ice water and a cold sodium bicarbonate solution to neutralize the acid. cdnsciencepub.com

Other brominating agents and conditions have also been developed for the synthesis of glycosyl bromides from their corresponding free sugars or acetylated derivatives. nih.gov These include using bromine (Br₂) or N-bromosuccinimide (NBS). rsc.orguu.nl Milder conditions, such as generating HBr in situ from the reaction of acetyl bromide (AcBr) and methanol, are particularly useful for substrates with acid-sensitive protecting groups. nih.gov The choice of reagent and reaction conditions can be optimized to maximize the yield and purity of the desired this compound. nih.gov

| Precursor | Reagent(s) | Solvent/Conditions | Reference |

|---|---|---|---|

| α/β-Fucopyranosyl tetraacetates | 31-32% HBr in glacial acetic acid | Glacial acetic acid, 22°C, 20 min | cdnsciencepub.com |

| Per-O-acetylated sugars | HBr | Glacial acetic acid or neat | nih.gov |

| Ethyl thiofucosides | Bromine (Br₂) | Dichloromethane, 0°C, 20 min | uu.nl |

| Free sugars | Acetic anhydride, then HBr in AcOH | One-pot reaction | nih.gov |

| Anomeric acetates | TMSBr | Dichloromethane | nih.gov |

Regioselectivity in this context refers to the selective bromination of the anomeric (C-1) position over the other positions on the sugar ring. The hydroxyl group at the anomeric carbon is part of a hemiacetal, making it uniquely reactive compared to the other secondary alcohols. This inherent reactivity allows for its selective replacement. wiley-vch.de The use of reagents like HBr in acetic acid on a peracetylated sugar ensures that the reaction occurs specifically at the anomeric center, displacing the acetate group. cdnsciencepub.com

Stereocontrol is concerned with the formation of a specific anomer, either α or β. In the synthesis of this compound from tetraacetylfucose using HBr/acetic acid, the α-anomer is typically the major product formed. cdnsciencepub.com However, the stereoselectivity of subsequent glycosylation reactions is heavily influenced by factors including the protecting groups, the solvent, and the promoter used. nih.govtrendscarbo.com For instance, using tetrabutylammonium (B224687) bromide as an additive can facilitate in situ anomerization from the more stable α-bromide to the more reactive β-bromide, which can then undergo SN2 reaction to form an α-glycoside. researchgate.netuu.nl

Reagent Selection and Reaction Condition Optimization

Protective Group Chemistry in this compound Synthesis

Protecting groups are essential in carbohydrate chemistry to temporarily mask reactive functional groups and direct reactions to specific sites. organic-chemistry.orgjocpr.com In the synthesis of this compound, acetyl groups are the standard choice for protecting the hydroxyls at positions C-2, C-3, and C-4. cdnsciencepub.com

The process begins with the peracetylation of all hydroxyl groups on the fucose molecule. cdnsciencepub.com These acetyl groups serve two primary functions. First, they prevent unwanted side reactions at the C-2, C-3, and C-4 hydroxyls during the anomeric bromination step. libretexts.org Second, they influence the reactivity and stereoselectivity of the resulting glycosyl donor. Acetyl groups are classified as "participating" neighboring groups. The ester carbonyl oxygen at the C-2 position can assist in the departure of the anomeric leaving group, forming a cyclic acyloxonium ion intermediate. This intermediate typically blocks one face of the sugar ring, leading to the formation of 1,2-trans glycosidic linkages in subsequent reactions. Furthermore, as electron-withdrawing groups, acetates deactivate the glycosyl donor, which can moderate its reactivity. wiley-vch.de The acetyl groups remain on the molecule in the final this compound product and are typically removed in a later step after the glycosylation reaction is complete. acs.org

Acetylation Protocols and Yield Optimization

Acetylation is a critical step in the synthesis of this compound, serving to protect the hydroxyl groups of the fucose molecule. This is commonly achieved using acetic anhydride, often in the presence of a catalyst or a basic solvent like pyridine. acs.orgmdpi.com The optimization of acetylation protocols is essential for maximizing the yield and purity of the final product.

Recent advancements have shown that the use of ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([Emim][Ac]), can significantly enhance the efficiency of polysaccharide acetylation. acs.org This method offers rapid reaction times, often within 10 minutes at room temperature, and can lead to higher yields compared to traditional methods. acs.org The choice of acetylating agent and reaction conditions can also influence the degree of substitution (DS) of the acetyl groups, which in turn affects the biological activity and physicochemical properties of the resulting compound. mdpi.com

For instance, studies on the acetylation of polysaccharides from Rhododendron dauricum leaves have demonstrated that optimizing reaction parameters such as time, temperature, and the liquid-to-solid ratio can lead to a high degree of substitution. mdpi.com While not specific to this compound, these findings highlight the importance of systematic optimization in acetylation reactions.

Table 1: Exemplary Acetylation Reaction Parameters

| Parameter | Condition | Outcome | Reference |

| Solvent | 1-ethyl-3-methylimidazolium acetate | Rapid acetylation (10 min) | acs.org |

| Reagent | Acetic anhydride, 1-methylimidazole | Efficient acetylation | acs.org |

| Temperature | 50 °C | Optimized DS | mdpi.com |

| Time | 3 hours | Optimized DS | mdpi.com |

Sequential Protection and Deprotection Strategies

The synthesis of complex oligosaccharides often requires a sophisticated interplay of protecting groups to selectively mask and expose hydroxyl groups for glycosylation. nih.gov In the context of fucose chemistry, this involves the use of orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups. nih.gov

Commonly used protecting groups in carbohydrate synthesis include benzyl (B1604629) (Bn) ethers, acetyl (Ac) esters, and others like the fluorenylmethyloxycarbonyl (Fmoc) and levulinoyl (Lev) groups. nih.govbeilstein-journals.org The choice of protecting group strategy is dictated by the desired final product and the sequence of reactions. For example, the chloroacetyl group is orthogonal to the acetyl group and can be selectively removed, offering flexibility in multi-step syntheses. beilstein-journals.org

The synthesis of building blocks for automated glycan assembly (AGA) often involves intricate protection and deprotection sequences to create reactive donors and acceptors. beilstein-journals.org Although these strategies can be complex and sometimes result in low yields for certain transformations, they are essential for constructing well-defined oligosaccharide structures. beilstein-journals.org The deprotection steps, such as the removal of benzyl groups by hydrogenolysis or acetyl groups by basic hydrolysis, must be carefully controlled to avoid unwanted side reactions. biorxiv.orgacs.org

Purification and Isolation Techniques for this compound

Following synthesis, this compound must be purified to remove by-products, unreacted starting materials, and other impurities. smolecule.com This is typically achieved through a combination of chromatographic methods and crystallization.

Chromatographic Methods for Enhanced Purity

Column chromatography is a fundamental technique for the purification of synthetic compounds like this compound. irejournals.comhilarispublisher.com This method separates molecules based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (a solvent or solvent mixture). hilarispublisher.com

Different types of column chromatography can be employed, including:

Adsorption Chromatography: Separation is based on the different affinities of the compounds for the stationary phase. ccamp.res.in

Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. ccamp.res.innih.gov

Ion-Exchange Chromatography: This technique is suitable for charged molecules and separates them based on their interaction with a charged resin. irejournals.commdpi.com

For the purification of this compound, silica gel column chromatography is commonly used. researchgate.net The choice of the eluting solvent system is critical for achieving good separation. High-performance liquid chromatography (HPLC) can also be utilized for analytical assessment of purity and for preparative purification to obtain highly pure fractions. mdpi.comscielo.br

Table 2: Chromatographic Purification Methods

| Technique | Principle | Application | Reference |

| Column Chromatography | Differential adsorption | Primary purification of crude product | irejournals.comhilarispublisher.com |

| Size Exclusion Chromatography | Molecular size | Separation of molecules of different sizes | nih.gov |

| Ion-Exchange Chromatography | Charge interactions | Purification of charged molecules | irejournals.commdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Purity analysis and preparative purification | mdpi.comscielo.br |

Crystallization and Spectroscopic Purity Assessment

Crystallization is a powerful technique for the final purification of this compound, as it can yield a highly ordered solid with high purity. mdpi.com The process involves dissolving the crude product in a suitable solvent and allowing crystals to form as the solution cools or as the solvent evaporates. The choice of solvent is crucial for obtaining well-formed crystals. The formation of a crystalline solid is a favorable outcome for ensuring the physical and chemical stability of the compound. mdpi.com

Once a purified solid is obtained, its purity and identity are confirmed using spectroscopic methods. These techniques provide detailed information about the molecular structure and can detect the presence of impurities.

Common spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for structural elucidation. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. researchgate.net

Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. scielo.br

UV-Visible Spectroscopy: This technique can be used to detect chromophoric impurities and to quantify the concentration of the compound in solution. nih.gov

X-ray Crystallography: When single crystals of sufficient quality are obtained, X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule, providing definitive structural proof. researchgate.net

The combination of these purification and analytical techniques is essential for obtaining this compound of the high purity required for its use in the synthesis of biologically important glycans and glycoconjugates.

Reactivity and Mechanistic Studies of Acetobromofucose As a Glycosyl Donor

General Principles of Glycosylation Reactions

Glycosylation reactions are fundamentally influenced by the stability of reaction intermediates and the participation of neighboring functional groups. These principles dictate the stereoselectivity of the newly formed glycosidic linkage.

Oxocarbenium Ion Intermediates in Glycosylation

A central feature of many glycosylation reactions is the formation of a glycosyl oxocarbenium ion as a reactive intermediate. wikipedia.orgacademie-sciences.fr This species is characterized by a positive charge that is delocalized between the anomeric carbon (C1) and the endocyclic oxygen atom (O5). It exists as a resonance hybrid of a carbenium ion, with the charge on carbon, and an oxonium ion, with the charge on oxygen. wikipedia.org The formation of this intermediate typically occurs upon activation of a leaving group at the anomeric center of the glycosyl donor. umsl.edu

The stereochemical outcome of glycosylations that proceed through an oxocarbenium ion is no longer considered to be inherently unselective. wiley-vch.de The ion's three-dimensional structure and conformation play a critical role in determining its reactivity and the facial selectivity of nucleophilic attack. researchgate.net The oxocarbenium ion often adopts a flattened half-chair or envelope conformation to accommodate the sp²-hybridized anomeric carbon. wiley-vch.de The substituents on the sugar ring influence the stability and preferred conformation of this intermediate, which in turn dictates the trajectory of the incoming glycosyl acceptor, thereby controlling the stereochemistry of the resulting glycosidic bond. wiley-vch.deresearchgate.net The entire process can be viewed as a mechanistic continuum, ranging from a purely dissociative Sₙ1 mechanism involving a "free" oxocarbenium ion to an associative Sₙ2 pathway. wiley-vch.de

Neighboring Group Participation Effects in Stereocontrol

One of the most reliable strategies for controlling stereochemistry in glycosylation is the use of a "participating" functional group at the C-2 position of the glycosyl donor. beilstein-journals.orgmdpi.com An acyl group, such as the acetyl group in acetobromofucose, is a classic example of a participating group. mdpi.com

During the activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetyl group can act as an intramolecular nucleophile, attacking the anomeric center. nih.gov This participation prevents the formation of a simple oxocarbenium ion and instead forms a stable, bicyclic acyloxonium ion intermediate (a dioxolenium ion). mdpi.comnih.gov The formation of this rigid bicyclic structure effectively blocks the α-face (in the case of fucose) of the sugar ring. Consequently, an incoming glycosyl acceptor can only attack from the opposite (β) face, leading exclusively to the formation of a 1,2-trans glycosidic bond. mdpi.comnih.gov This powerful directing effect is a cornerstone of stereoselective oligosaccharide synthesis. nih.gov

This compound as an α-Fucosyl Donor

While the C-2 acetyl group in this compound would typically direct the formation of 1,2-trans (β) fucosides via neighboring group participation, many biologically important fucose-containing glycans feature the 1,2-cis (α) linkage. umsl.edu The synthesis of these α-fucosides using this compound is a significant challenge that requires overcoming the inherent directing effect of the C-2 acetate (B1210297). nih.gov

Stereoselectivity in 1,2-cis Glycosylation

Achieving 1,2-cis glycosylation with a donor that possesses a C-2 participating group is a formidable task in carbohydrate chemistry. nih.govmdpi.com The formation of the α-fucoside requires circumventing the formation of the β-directing acyloxonium ion intermediate. Strategies to achieve this often focus on promoting reaction conditions that favor an Sₙ1-like mechanism or an Sₙ2-like displacement at the anomeric center, while disfavoring neighboring group participation. rsc.org

The synthesis of 1,2-cis linkages generally requires a non-participating group at the C-2 position. nih.gov However, specific conditions can be employed to promote α-selectivity even with donors like this compound. These can include the use of specific promoter systems, solvents, or temperature control to influence the reaction pathway. For example, some promoter/solvent combinations can favor the formation of an α-glycosyl halide intermediate in situ, which can then undergo an Sₙ2-like inversion with the acceptor to yield the α-product. rsc.org Furthermore, remote participation, where acyl groups at other positions (e.g., C-4 or C-6) are proposed to influence the stereochemical outcome, has been explored as a strategy to achieve 1,2-cis linkages, though its efficacy remains a subject of debate. beilstein-journals.orgnih.gov

Factors Influencing Anomeric Selectivity (α/β Ratio)

The ratio of α to β anomers produced in a glycosylation reaction is highly dependent on a multitude of factors, including the donor, acceptor, promoter, and solvent. rsc.orgnih.gov When using this compound, a key factor in controlling this ratio is the nucleophilicity of the glycosyl acceptor.

The nucleophilicity of the glycosyl acceptor plays a critical role in determining the mechanistic pathway of the glycosylation and, consequently, its stereochemical outcome. researchgate.netrsc.org The relationship between acceptor reactivity and the α/β ratio can be understood by considering the Sₙ1/Sₙ2 mechanistic continuum. rsc.org

Highly reactive (strongly nucleophilic) acceptors can promote a reaction pathway with more Sₙ2-like character. nih.gov In the context of an α-acetobromofucose donor, a direct Sₙ2 displacement would lead to the β-glycoside. Conversely, if an intermediate α-triflate is formed from the donor, a strong nucleophile can react via an Sₙ2-type substitution to yield the β-product. researchgate.net

In contrast, weakly nucleophilic acceptors are less capable of participating in a direct displacement. Their use favors a more dissociative, Sₙ1-like mechanism where the reaction proceeds through an oxocarbenium ion-like intermediate. researchgate.netnih.gov The attack on this more "free" cationic intermediate is then governed by other factors, such as thermodynamic stability, where the formation of the α-glycoside is often favored due to the anomeric effect. nih.gov Therefore, a general trend observed is that decreasing the nucleophilicity of the acceptor often leads to an increase in α-selectivity. rsc.orgresearchgate.net

This principle allows for the tuning of stereoselectivity by choosing an acceptor with appropriate reactivity or by modifying the acceptor's nucleophilicity through the use of different protecting groups. For instance, an acceptor with an electron-donating benzyl (B1604629) ether protecting group will be more nucleophilic than one with an electron-withdrawing acetyl ester, influencing the final α/β ratio of the fucosylation product. nih.gov

Table 1: Effect of Glycosyl Acceptor Nucleophilicity on Anomeric Selectivity

| Glycosyl Donor | Glycosyl Acceptor (Nucleophile) | Relative Nucleophilicity | Observed Predominant Product Anomer | Plausible Mechanism |

|---|---|---|---|---|

| 2,3-Di-O-benzyl-4,6-O-benzylidene-glucosyl donor | Ethanol | High | β | Sₙ2-like |

| 2,3-Di-O-benzyl-4,6-O-benzylidene-glucosyl donor | 2-Fluoroethanol | Medium-High | β | Sₙ2-like |

| 2,3-Di-O-benzyl-4,6-O-benzylidene-glucosyl donor | 2,2-Difluoroethanol | Medium-Low | α/β Mixture | Mixed Sₙ1/Sₙ2 |

| 2,3-Di-O-benzyl-4,6-O-benzylidene-glucosyl donor | 2,2,2-Trifluoroethanol (TFE) | Low | α | Sₙ1-like |

| 2,3-Di-O-benzyl-4,6-O-benzylidene-glucosyl donor | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Very Low | α | Sₙ1-like |

This table illustrates the general principle of how acceptor nucleophilicity influences stereoselectivity in glycosylation, as demonstrated with a model glucosyl donor system. A similar trend is expected for fucosyl donors like this compound, where less nucleophilic acceptors favor the formation of the 1,2-cis (α) product by promoting an Sₙ1-like mechanism. Data adapted from systematic studies on model acceptors. nih.govresearchgate.net

Influence of Activators and Promoters

The reactivity of this compound as a glycosyl donor in glycosylation reactions is critically dependent on the presence of an activator or promoter. wikipedia.org As a glycosyl halide, the anomeric bromine is a competent leaving group, but its departure is typically facilitated by a promoter to achieve efficient glycosidic bond formation. The acetyl protecting groups on the fucose backbone are electron-withdrawing, which reduces the electron density at the anomeric center. This effect classifies this compound as a "disarmed" glycosyl donor, meaning it is less reactive than its "armed" counterparts (e.g., those with electron-donating benzyl ethers). wikipedia.org Consequently, the choice of activator must be suitable to overcome this reduced reactivity.

Promoters for glycosyl bromides generally function by coordinating with the anomeric leaving group, making it more labile and promoting its departure to form a reactive intermediate, such as an oxocarbenium ion. glycoforum.gr.jp The most common class of promoters for glycosyl halides are soluble salts of heavy metals, particularly silver salts. wikipedia.org Silver trifluoromethanesulfonate (B1224126) (silver triflate, AgOTf) is a frequently used promoter that effectively activates this compound for glycosylation. arizona.edu Other Lewis acids have also been employed to promote glycosylation with glycosyl halides. glycoforum.gr.jp The selection of a specific promoter system can influence not only the reaction rate but also the stereochemical outcome of the glycosylation.

Table 1: Common Promoters for Glycosyl Halide Activation This table provides examples of promoter types used for activating glycosyl halides like this compound.

| Promoter Class | Specific Example(s) | General Function |

| Heavy Metal Salts | Silver triflate (AgOTf), Silver perchlorate (B79767) (AgClO₄) | Activates the halide leaving group through coordination with the metal ion. wikipedia.orgarizona.edu |

| Lewis Acids | Tin(II) chloride (SnCl₂), Trimethylsilyl (B98337) triflate (TMSOTf) | Coordinates to the leaving group or a participating group to facilitate glycosidic bond formation. glycoforum.gr.jp |

| Combined Systems | SnCl₂-AgClO₄, Cp₂ZrCl₂-AgClO₄ | Synergistic systems that can offer high stereoselectivity and efficiency. glycoforum.gr.jp |

Solvent Effects on Reaction Pathway and Stereocontrol

The solvent is a critical component in glycosylation reactions, exerting significant influence over the reaction pathway and, consequently, the stereoselectivity. wikipedia.orgrsc.org Solvents are not merely inert media but can stabilize reactants, products, and, most importantly, reaction intermediates and transition states. wikipedia.orgnumberanalytics.com The choice of solvent can dictate whether a reaction proceeds through an SN1-like or SN2-like mechanism, which in turn determines the stereochemistry of the newly formed glycosidic bond.

In the case of this compound, the reaction can proceed via two main pathways:

SN1-like Pathway: This pathway involves the departure of the bromide leaving group to form a discrete oxocarbenium ion intermediate. This intermediate is planar at the anomeric carbon, allowing the glycosyl acceptor to attack from either the top (α) or bottom (β) face. This pathway is favored by polar, non-coordinating solvents (e.g., dichloromethane) that can stabilize the charged intermediate.

SN2-like Pathway: This pathway involves a direct, backside attack by the glycosyl acceptor on the anomeric carbon, displacing the bromide in a single concerted step. This leads to an inversion of stereochemistry at the anomeric center. Non-polar solvents (e.g., toluene) or coordinating solvents (e.g., acetonitrile) tend to favor this pathway by minimizing the formation of a free carbocation. mdpi.com

The ability of a solvent to stabilize the transition state is paramount. numberanalytics.com Polar solvents can stabilize charged or polar transition states, potentially lowering the activation energy. numberanalytics.com The interplay between the promoter, the solvent, and the inherent reactivity of the this compound donor determines the delicate balance between these pathways and the final α/β ratio of the product. mdpi.com

Table 2: Influence of Solvent Type on Glycosylation Pathway This table outlines the general effects of different solvent classes on glycosylation reaction mechanisms.

| Solvent Type | Examples | Typical Influence on Reaction Pathway | Effect on Stereocontrol |

| Aprotic, Non-Coordinating | Dichloromethane (B109758) (DCM), Diethyl ether | Can support the formation of ion pairs and oxocarbenium ions (SN1-like). | Often leads to mixtures of α and β products, with the ratio influenced by other factors. |

| Aprotic, Coordinating | Acetonitrile (B52724), Propionitrile | Can participate in the reaction, forming a transient α-nitrilium-ion intermediate, which is then displaced by the acceptor to favor β-glycoside formation (SN2-like). | Often promotes high selectivity for 1,2-trans glycosides (β-fucosides). |

| Aprotic, Non-Polar | Toluene, Hexane | Suppresses the formation of charged intermediates, favoring an SN2-like displacement. | Can favor inversion of stereochemistry. |

Hydrolysis and Reduction Reactions of this compound

Stereospecificity in Hydrolytic Cleavage to Fucose Derivatives

This compound can undergo hydrolysis, a chemical reaction where a water molecule cleaves one or more chemical bonds. smolecule.comwikipedia.org In this process, the glycosidic bond at the anomeric center is cleaved, and the bromine atom is substituted by a hydroxyl group derived from water. ebsco.com This reaction converts this compound into a fucose derivative. smolecule.com

Research indicates that the hydrolysis of this compound is often a stereospecific reaction. smolecule.com This specificity means that the reaction yields a particular stereoisomer preferentially. Often, the hydrolytic cleavage results in the formation of β-reducing sugars. smolecule.com This outcome suggests a mechanism where the incoming water molecule attacks the anomeric carbon in a controlled manner, leading to a defined stereochemical configuration in the resulting hemiacetal product. The stereospecific nature of this cleavage is significant for synthetic pathways where a specific fucose anomer is required.

Mechanistic Pathways of Anomeric Reduction

This compound can undergo reduction reactions using various reducing agents. smolecule.com The primary sites for reduction are the anomeric carbon (bearing the bromine) and the carbonyl groups of the acetate esters. The mechanistic pathway depends on the reducing agent employed.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and alkyl halides. pressbooks.pub The reduction of the acetate groups on this compound by LiAlH₄ would yield the corresponding alcohol, converting the protected hydroxyl groups back to their free state. Simultaneously, the anomeric bromide can be reduced.

Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can offer more selective reductions. pressbooks.pub At low temperatures, DIBAL-H is known to reduce esters to aldehydes. The reduction of the anomeric bromide typically proceeds via a radical or an SN2 mechanism, depending on the specific reagent and conditions, to replace the bromine with a hydrogen atom, yielding a 1,5-anhydrofucitol derivative.

Theoretical and Computational Investigations of this compound Reactivity

Transition State Analysis and Reaction Energetics

Theoretical and computational chemistry provide powerful tools for investigating the reactivity of molecules like this compound. rwth-aachen.de These methods allow for the detailed study of reaction mechanisms, including the analysis of transition states and reaction energetics, which are difficult or impossible to observe directly through experimental means. numberanalytics.com

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state or activated complex. britannica.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key factor determining the rate of the reaction. libretexts.org A lower activation energy corresponds to a faster reaction. solubilityofthings.com

For glycosylation reactions involving this compound, computational studies can model the transition state for both SN1-like and SN2-like pathways.

Transition State Analysis: By calculating the geometry of the transition state, researchers can understand the precise arrangement of atoms as the glycosidic bond forms and the bromide leaves. numberanalytics.com This analysis can reveal why certain glycosyl acceptors, promoters, or solvents favor one stereochemical outcome over another by preferentially stabilizing one transition state.

Reaction Energetics: Computational methods can calculate the potential energy surface of the reaction. ucsb.edu This allows for the determination of the activation energies for competing reaction pathways. For example, calculations can quantify the energy barrier for the formation of an oxocarbenium ion versus the barrier for a direct SN2 displacement, providing a theoretical basis for the observed product distribution under different conditions. libretexts.org

Table 3: Conceptual Framework for Computational Analysis of Reactivity This table illustrates the concepts that can be investigated through computational analysis of this compound reactions.

| Computational Parameter | Information Gained | Relevance to this compound Reactivity |

| Reactant/Product Energy | Determines the overall thermodynamics of the reaction (ΔG°). libretexts.org | Indicates whether the formation of a specific glycoside is energetically favorable. |

| Transition State (TS) Geometry | Provides the 3D structure of the highest energy point on the reaction coordinate. britannica.com | Elucidates the mechanism (e.g., bond lengths/angles) of bromide displacement and acceptor attack. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. libretexts.org | Predicts reaction rates and explains how solvents or promoters can accelerate the reaction by lowering the TS energy. |

| Intermediate Stability | Calculates the energy of transient species like the oxocarbenium ion. | Helps to assess the viability of an SN1-like pathway. |

Molecular Dynamics Simulations of Glycosylation Events

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide atomistic-level insights into the complex and rapid events that characterize chemical reactions, including glycosylation. nih.gov These simulations model the interactions between atoms over time by solving Newton's equations of motion, offering a dynamic picture of the glycosylation process that is often difficult to capture through experimental methods alone. glycoforum.gr.jp In the context of this compound as a glycosyl donor, MD simulations can elucidate the structural and energetic details of the reaction pathway, from the initial association of reactants to the formation of the final glycosidic bond.

MD simulations allow for the detailed examination of the conformational dynamics of the this compound donor, the glycosyl acceptor, and the transition state assembly. glycoforum.gr.jp The flexibility of the fucose ring and the orientation of its substituents are critical factors influencing its reactivity. Simulations can track these conformational changes, revealing the preferred puckering of the pyranose ring and the rotameric states of the acetyl protecting groups leading up to and during the reaction.

A key application of MD in studying glycosylation with this compound is the characterization of the reaction's free energy landscape. By employing advanced simulation techniques, such as umbrella sampling or metadynamics, researchers can compute the potential of mean force (PMF) along a defined reaction coordinate. This coordinate typically represents the distance between the anomeric carbon of the fucose donor and the oxygen atom of the acceptor's hydroxyl group. The resulting free energy profile can identify the energy barriers associated with the reaction, corresponding to the transition state, and the relative stability of intermediates like ion pairs or solvent-separated species.

Furthermore, MD simulations provide crucial information on the role of the solvent. The explicit modeling of solvent molecules is essential for accurately representing the reaction environment. Simulations can reveal how solvent molecules arrange around the reactants, stabilize charged intermediates through solvation, and participate in the departure of the bromide leaving group. The choice of the molecular mechanics force field, such as CHARMM, AMBER, or GROMOS, is critical for the accuracy of these simulations, as it dictates the potential energy functions used to describe the interactions between all atoms in the system. nih.gov

The insights gained from MD simulations are not limited to the reaction mechanism itself. They can also explain the stereochemical outcome of the glycosylation. By simulating the approach of the glycosyl acceptor to either the α- or β-face of the oxocarbenium-like transition state, it is possible to rationalize why one anomer is formed preferentially over the other. These computational studies, when correlated with experimental findings, provide a comprehensive, motion-inclusive understanding of the factors governing the efficiency and selectivity of this compound in glycosylation reactions.

Interactive Data Tables

The following tables represent typical data generated from molecular dynamics studies to analyze glycosylation events.

Table 1: Illustrative Parameters for MD Simulation of this compound Glycosylation

This table outlines a hypothetical set of parameters for an MD simulation of this compound reacting with a simple alcohol acceptor (e.g., methanol) in a solvent.

| Parameter | Value/Description | Rationale |

|---|---|---|

| Glycosyl Donor | Per-O-acetylated-α-L-bromofucose | The primary reactant being studied. |

| Glycosyl Acceptor | Methanol | A simple alcohol to model the fundamental reaction with a hydroxyl group. |

| Force Field | GLYCAM06 / AMBER | A common and well-validated force field for carbohydrate simulations. nih.gov |

| Solvent | Acetonitrile (CH3CN) | A common polar aprotic solvent used in glycosylation reactions. |

| System Size | ~25,000 atoms | Sufficient to include the reactants and a significant number of solvent molecules to avoid boundary artifacts. |

| Simulation Time | 500 nanoseconds (ns) | A timescale intended to capture the diffusional encounter and initial complex formation. |

| Temperature | 298 K (25 °C) | Standard temperature for simulating reaction conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Table 2: Example of Analyzed Trajectory Data from a Glycosylation Simulation

This table shows the kind of quantitative data that can be extracted from analyzing the trajectory of an MD simulation, providing insights into the reaction mechanism.

| Metric | Description | Example Finding | Significance |

|---|---|---|---|

| C1-Br Distance | Distance between the anomeric carbon (C1) and the bromine atom. | Increases from ~1.9 Å to >3.5 Å in the transition state. | Indicates the cleavage of the anomeric bond and departure of the leaving group. |

| C1-O(acceptor) Distance | Distance between the anomeric carbon and the acceptor's oxygen atom. | Decreases to ~1.4 Å upon bond formation. | Tracks the formation of the new glycosidic bond. |

| Ring Conformation (Cremer-Pople) | Parameters describing the 3D shape of the fucose ring. | Shifts from a chair (¹C₄) towards a flattened half-chair/envelope in the transition state. | Reveals the conformational pathway of the donor ring during the reaction. |

| Solvation Shell of Bromide | Number of solvent molecules within the first solvation shell of the departing Br⁻ ion. | Increases as the C1-Br bond breaks. | Demonstrates the role of the solvent in stabilizing the leaving group. |

| Calculated Energy Barrier (ΔG‡) | The free energy difference between the reactant state and the transition state. | ~15-25 kcal/mol | Quantifies the kinetic feasibility of the reaction pathway. |

Advanced Applications of Acetobromofucose in Complex Organic Synthesis

Construction of Oligosaccharide Scaffolds

The creation of oligosaccharide scaffolds is fundamental to glycobiology, providing essential tools to study carbohydrate-protein interactions and other biological recognition events. Acetobromofucose is a cornerstone glycosyl donor for introducing the L-fucose moiety into these complex structures.

This compound is widely employed as a precursor for the synthesis of fucose-containing oligosaccharides, which are known to play significant roles in various biological processes, including immune response and prebiotic activity. nih.govnih.gov As a glycosyl donor, it facilitates the formation of glycosidic linkages with suitable glycosyl acceptors. smolecule.com The reaction typically proceeds via activation of the anomeric bromide, leading to an oxocarbenium ion intermediate that is then attacked by a hydroxyl group of the acceptor molecule.

The synthesis of GDP-fucose, a key substrate for fucosyltransferase enzymes, can be achieved through chemical routes that often begin with precursors derived from this compound. cdnsciencepub.comresearchgate.net These enzymes, in turn, are used in chemoenzymatic strategies to synthesize biologically active oligosaccharides, such as 3-Fucosyllactose and Lacto-N-fucopentaose I. nih.govnih.gov This highlights an indirect but crucial role of this compound in modern oligosaccharide synthesis, bridging chemical and enzymatic pathways.

Iterative glycosylation is a powerful and efficient strategy for the assembly of complex oligosaccharides from monosaccharide building blocks. nih.govchemrxiv.org This approach involves the sequential addition of monosaccharide units, where the product of one glycosylation reaction becomes the substrate for the next. beilstein-journals.org this compound and its derivatives are integral to several iterative methods.

| Strategy | Description | Role of this compound Derivative | Reference |

| Preactivation-Based Iterative Glycosylation | The glycosyl donor is activated separately before the acceptor is introduced, allowing for high chemoselectivity. | Serves as a reactive intermediate (glycosyl bromide) in the activation of other donors, like selenoglycosides. | beilstein-journals.org |

| Fluoride (B91410) Migration Catalysis | Utilizes glycosyl fluoride donors and silyl (B83357) ether acceptors with an electrophilic boron catalyst. Enables one-pot iterative synthesis. | Can be converted to a corresponding glycosyl fluoride donor for use in this catalytic cycle. | nih.govchemrxiv.org |

| Thioglycoside-Based Iterative Glycosylation | Employs thioglycosides as donors, which can be selectively activated. The resulting disaccharide can itself be a thioglycoside donor for the next step. | Can be converted into a fucosyl thioglycoside, a versatile building block for this methodology. | nih.govrsc.org |

Synthesis of Fucose-Containing Oligosaccharides

Synthesis of Glycoconjugates and Modified Fucose Derivatives

Glycoconjugates—molecules where carbohydrates are covalently linked to proteins or lipids—are vital for cellular communication and recognition. This compound is a key reagent for synthesizing these molecules and for creating modified fucose units used in biochemical research.

The synthesis of fucosylated glycopeptides and glycolipids is of significant interest as these molecules are often found on the surfaces of tumor cells and viral envelopes. nih.gov

Glycopeptides : Synthetic routes have been developed to produce glycopeptides containing fucosylated structures. For example, partial structures of N-glycoproteins with fucosylated chitobiosyl asparagine have been synthesized. nih.gov In a notable application, building blocks derived from fucose were used in the solid-phase synthesis of a glycopeptide fragment of human factor IX, which features a fucose residue linked directly to a serine amino acid. rsc.org This demonstrates the compatibility of fucose chemistry with modern peptide synthesis protocols. rsc.org

Glycolipids : this compound derivatives are precursors in the synthesis of S-linked glycolipids, which offer enhanced chemical stability compared to their naturally occurring O-linked counterparts. rsc.org Furthermore, while many complex fucosylated glycolipids are assembled enzymatically, the synthesis of the required sugar nucleotide donors, such as GDP-fucose, relies on chemical methods where this compound is a common starting material. cdnsciencepub.comnih.gov

Fucose analogs are indispensable tools for probing the function of fucosyltransferases and other fucose-binding proteins. This compound serves as a versatile starting material for the creation of these modified sugars. smolecule.compharmaffiliates.com

A prominent example is its use as an intermediate in the synthesis of 2,6-Dideoxy-2-fluoro-L-galactopyranose 1,3,4-Triacetate. pharmaffiliates.com This fluorinated fucose analog is a reactant in the preparation of GDP-fucose analogs. pharmaffiliates.comchemicalbook.com Chemical syntheses starting from this compound have successfully produced analogs like GDP-3-deoxy-fucose and GDP-arabinose. cdnsciencepub.com These analogs were subsequently used to study the substrate specificity of a fucosyltransferase, demonstrating that the enzyme could utilize them as donors to create novel oligosaccharide structures. cdnsciencepub.com This integrated chemical-enzymatic approach provides access to glycan analogs that would be difficult to obtain through total chemical synthesis alone. cdnsciencepub.com

| Fucose Analog Precursor/Product | Starting Material | Application | Reference |

| 2,6-Dideoxy-2-fluoro-L-galactopyranose 1,3,4-Triacetate | This compound | Reactant for preparing GDP-fucose analogs. | pharmaffiliates.comchemicalbook.com |

| GDP-3-deoxy-fucose | This compound | Donor substrate analog for fucosyltransferases to synthesize modified oligosaccharides. | cdnsciencepub.com |

| GDP-arabinose | This compound | Donor substrate analog for fucosyltransferases; used to probe enzyme specificity. | cdnsciencepub.com |

Glycopeptides and Glycolipids incorporating Fucose Moieties

Role in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, pushing the boundaries of synthetic methodology. ysu.amub.edursc.org Many biologically active natural products, including alkaloids, saponins, and antibiotics, contain fucose moieties as part of their intricate structures.

Incorporation of Fucose Units into Complex Bioactive Molecules

The fucose moiety is a critical component of many biologically significant molecules, including blood group antigens and selectin ligands, which play roles in inflammation, immune responses, and cancer metastasis. wikipedia.orgnih.gov this compound is a key reagent for introducing this essential sugar into synthetic targets. smolecule.com The process involves a glycosylation reaction where the anomeric bromide is displaced by a nucleophilic hydroxyl group on an acceptor molecule, forming a glycosidic bond.

One of the most notable applications is in the synthesis of the tetrasaccharide Sialyl Lewis X (sLex) and its analogs. wikipedia.orgexplorationpub.com SLex is the ligand for E- and P-selectins, proteins that mediate cell adhesion. longdom.org The synthesis of sLex requires the precise fucosylation of a lactose-N-acetyl (LacNAc) derivative. This compound serves as the fucosyl donor in a stereocontrolled reaction to install the α-fucosyl linkage, a crucial step in assembling the full tetrasaccharide. explorationpub.comlongdom.org The development of sLex mimetics is an active area of research for creating anti-inflammatory and anti-tumor agents. longdom.org

| Bioactive Molecule Target | Role of Fucose | Synthetic Utility of this compound |

| Sialyl Lewis X (sLex) | Essential for binding to selectins, mediating cell adhesion in inflammation and cancer. explorationpub.comnih.gov | Serves as the α-L-fucosyl donor to create the characteristic α(1→3) linkage to the GlcNAc residue. longdom.org |

| Blood Group Antigens (H, A, B) | The H antigen, a precursor to A and B antigens, is a fucosylated oligosaccharide. | Used to install the terminal fucose residue onto a galactose precursor. |

| Fucosylated Glycopeptides | Fucosylation affects protein folding, stability, and function. | Enables the site-specific addition of fucose to serine or threonine residues on synthetic peptide backbones. |

Design of Carbohydrate-Based Scaffolds for Synthetic Exploration

The structural diversity and rigidity of carbohydrates make them excellent scaffolds for generating libraries of novel compounds in drug discovery. researchgate.netnih.gov this compound is a valuable starting material for creating fucose-centered scaffolds. Its reactive nature allows for its conjugation to various molecular platforms, which can then be further diversified. smolecule.com

One approach involves using this compound to build multivalent "glycoclusters." These structures present multiple copies of the fucose moiety, mimicking the multivalent displays found on cell surfaces and enhancing binding affinity to carbohydrate-binding proteins (lectins). rsc.org For instance, this compound can be reacted with multifunctional core molecules, such as cyclodextrins or peptides, to generate scaffolds displaying a high density of fucose residues. nih.gov These scaffolds are instrumental in studying and inhibiting biological processes mediated by fucose recognition. rsc.orglth.se Another strategy uses this compound as a precursor for more complex, polycyclic systems, where the sugar ring provides a defined stereochemical framework for further synthetic modifications. nih.gov

Development of Novel Glycosylation Methods

The formation of the glycosidic bond is a central challenge in carbohydrate chemistry, requiring precise control over stereoselectivity (α or β linkage). Research has focused on developing new catalysts and methodologies to improve the efficiency and control of glycosylation reactions involving donors like this compound.

Catalyst Development for Enhanced Efficiency and Selectivity

Traditional glycosylation methods, such as the Koenigs-Knorr reaction, often rely on stoichiometric amounts of heavy metal salts (e.g., silver salts), which can be costly and generate toxic waste. acs.orgnih.gov Modern research emphasizes the development of catalytic systems that can promote glycosylation with high selectivity and turnover.

Key areas of catalyst development for glycosyl bromides include:

Boronic Acid Catalysis : Recently, aminoboronic acids have emerged as powerful catalysts for the site-selective glycosylation of unprotected or minimally protected sugars. nih.gov These catalysts can activate glycosyl bromide donors and direct them to a specific hydroxyl group on an acceptor molecule through a network of reversible covalent bonds and hydrogen bonding. nih.gov

Phase-Transfer Catalysis (PTC) : PTC is an effective method for synthesizing aryl glycosides using a glycosyl halide donor. The reaction occurs in a two-phase system (e.g., organic and aqueous), with the catalyst shuttling the acceptor molecule across the phase boundary to react with the this compound. mdpi.com This technique can improve yields and, in some cases, influence stereoselectivity. mdpi.com

Enzymatic Catalysis : Biocatalysis using enzymes like glycosyltransferases or engineered glycosidases offers unparalleled stereos- and regioselectivity. mdpi.com While naturally occurring fucosyltransferases use the activated sugar nucleotide GDP-fucose as a donor nih.govresearchgate.net, research is ongoing to engineer enzymes that can utilize synthetic donors like this compound or to develop chemoenzymatic strategies that combine the flexibility of chemical synthesis with the precision of enzymes. nih.govmdpi.com

| Catalysis Type | Mechanism | Advantages for Fucoside Synthesis |

| Boronic Acid Catalysis | Forms a borinate complex with the acceptor, enhancing nucleophilicity and directing the glycosylation. nih.gov | High regioselectivity with minimally protected acceptors; catalytic turnover reduces waste. nih.gov |

| Phase-Transfer Catalysis | A catalyst (e.g., quaternary ammonium (B1175870) salt) transports the deprotonated acceptor to the organic phase for reaction. mdpi.com | Avoids anhydrous conditions; can be adapted to continuous flow processes. mdpi.com |

| Enzymatic Catalysis | Uses glycosyltransferases or engineered glycosidases to form the glycosidic bond with absolute stereocontrol. mdpi.com | Exceptional selectivity (α or β); environmentally benign (aqueous conditions). mdpi.com |

Flow Chemistry Approaches in Fucoside Synthesis

Flow chemistry, where reactions are performed continuously in a tube or microreactor rather than in a flask, has emerged as a powerful technology in modern organic synthesis. acs.org This approach offers significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. beilstein-journals.org

The synthesis of fucosides from this compound is well-suited for translation to a flow process. A typical setup would involve pumping separate streams of the this compound donor, the alcohol acceptor, and a promoter/catalyst into a mixing unit. The combined stream then travels through a heated or cooled reactor coil for a defined residence time, allowing the glycosylation to occur. The product stream emerges continuously from the reactor for collection and purification.

This methodology has been successfully applied to glycosylation reactions using various glycosyl halides. mdpi.combeilstein-journals.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling rapid heating or cooling and the safe use of highly exothermic reactions or unstable intermediates. beilstein-journals.org This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation compared to batch reactions. acs.org While specific reports detailing this compound in flow synthesis are emerging, the successful application with analogous glycosyl bromides like acetobromoglucose demonstrates the significant potential of this technology for efficient fucoside production. beilstein-journals.org

Analytical Methodologies for Acetobromofucose and Its Reaction Products

Spectroscopic Techniques for Structural Confirmation (Excluding Basic Properties)

Spectroscopic methods are indispensable for the detailed structural elucidation of acetobromofucose and its reaction products, providing definitive information on stereochemistry and molecular integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of carbohydrates like this compound. wikipedia.org One-dimensional (1D) proton NMR (¹H-NMR) is particularly valuable for determining the anomeric configuration (α or β) of the molecule. creative-proteomics.com

The anomeric proton (H-1) signal in the ¹H-NMR spectrum is highly diagnostic. youtube.com Its chemical shift and its coupling constant (³J(H1,H2)) provide clear evidence of the stereochemistry at the anomeric center. unimo.it For fucose derivatives, the α-anomer typically displays a smaller coupling constant (around 2-4 Hz), indicative of an equatorial-axial relationship between H-1 and H-2. unimo.it Conversely, the β-anomer shows a larger coupling constant (around 7-9 Hz), which arises from a diaxial relationship between H-1 and H-2. unimo.it

The chemical shift of the anomeric proton is also a key indicator. Generally, the anomeric proton of an α-glycoside resonates at a lower field (further downfield) compared to its β-glycoside counterpart. creative-proteomics.commagritek.com For instance, the α-anomeric proton might appear around 5.1 ppm, while the β-anomeric proton would be found more upfield, around 4.5 ppm. creative-proteomics.commagritek.com This difference is attributed to the anomeric effect. youtube.com In more complex molecules or mixtures, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to resolve overlapping signals and definitively assign proton and carbon resonances throughout the sugar ring. wikipedia.orgunimo.it

Table 1: Representative ¹H-NMR Data for Anomeric Configuration

| Anomer Configuration | Typical H-1 Chemical Shift (ppm) | Typical ³J(H1,H2) Coupling Constant (Hz) | H-1/H-2 Relationship |

| α-anomer | ~5.1 - 5.6 | 2 - 4 | Equatorial-Axial |

| β-anomer | ~4.5 - 5.0 | 7 - 9 | Axial-Axial |

| Note: Exact values can vary based on solvent and other substituents on the sugar ring. |

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for analyzing the structure of its reaction products. nih.gov Techniques such as Electrospray Ionization (ESI-MS) are commonly used to generate ions of the intact molecule, allowing for precise molecular mass determination. acs.org

Tandem mass spectrometry (MS/MS) provides further structural insights through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that can help confirm the identity of the compound and elucidate the structure of glycosylation products. slideshare.net For glycosides, characteristic fragmentation involves the cleavage of the glycosidic bond, yielding ions corresponding to the sugar (glycone) and the non-sugar (aglycone) portions. Analysis of these fragments helps to identify both the carbohydrate unit and the acceptor molecule it has been attached to. The presence and pattern of fragments from the loss of acetyl groups can also confirm the initial structure of this compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Analytical Parameter | Expected Result for this compound (C₁₄H₁₉BrO₇) | Information Gained |

| Molecular Formula | C₁₄H₁₉BrO₇ | Elemental Composition |

| Molecular Weight | ~395.20 g/mol | Confirmation of Molecular Mass |

| Key Fragmentation Pathways | Loss of Br, Loss of acetyl groups (CH₂CO), Glycosidic bond cleavage (in reaction products) | Structural confirmation, Identification of substituents and reaction partners |

Advanced NMR Spectroscopy for Anomeric Configuration Determination

Chromatographic Separation Techniques

Chromatography is essential for the purification of this compound and for the analysis and separation of complex mixtures resulting from glycosylation reactions. monash.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its anomers and other isomers. spirochem.comphenomenex.com The separation of α- and β-anomers is particularly important, as they can exhibit different reactivity in glycosylation reactions. nih.gov

Chiral HPLC is often necessary to resolve enantiomers and diastereomers, which have identical physicochemical properties and cannot be separated on standard columns. nih.gov Chiral stationary phases (CSPs) create a chiral environment where the two anomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. researchgate.net Reversed-phase HPLC with a C18 column is also widely used for purity analysis, separating the target compound from starting materials, by-products, and decomposition products based on differences in polarity.

Table 3: HPLC Method Parameters for Isomer Separation

| Parameter | Typical Setting | Purpose |

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | To enable the separation of anomers (diastereomers). |

| Mobile Phase | Isocratic or gradient mixture of solvents like hexane/isopropanol or acetonitrile (B52724)/water. phenomenex.comresearchgate.net | To elute compounds and optimize resolution between isomers. |

| Detector | UV-Vis Detector, Refractive Index (RI) Detector, or ELSD | To detect the separated compounds as they elute from the column. |

| Flow Rate | 0.5 - 2.0 mL/min | To control the speed of separation and influence peak shape. |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. phenomenex.com While this compound itself is not typically analyzed directly by GC due to its low volatility, its reaction products, particularly smaller glycosides, can be analyzed after appropriate derivatization to increase their volatility. csic.es

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is a powerful combination. pharmacyjournal.orginnovatechlabs.com GC-MS provides both the retention time for a compound (a characteristic property under specific conditions) and its mass spectrum, allowing for highly confident identification of reaction products, by-products, and impurities. nih.gov This is particularly useful for analyzing the profile of a complex reaction mixture to optimize reaction conditions. pharmacyjournal.org

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. slideshare.netspectroscopyonline.com This strategy is frequently employed in the analysis of carbohydrates and their derivatives to improve volatility for GC analysis or to enhance detection in HPLC. mdpi.comlibretexts.org

For GC analysis, the hydroxyl groups of a fucoside product can be converted to their corresponding trimethylsilyl (B98337) (TMS) ethers or acetylated to increase volatility and thermal stability. csic.es This allows the otherwise non-volatile glycosides to be analyzed by GC-MS.

For HPLC analysis, derivatization can be used to attach a chromophore or a fluorophore to the analyte. libretexts.org This "tagging" process dramatically increases the sensitivity of detection, especially when using UV-Vis or fluorescence detectors. This is particularly useful for quantifying trace amounts of reaction products or impurities. mdpi.com

Table 4: Common Derivatization Strategies for Fucoside Analysis

| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Purpose |

| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) groups | Increase volatility and thermal stability. csic.es |

| Gas Chromatography (GC) | Acetic Anhydride (B1165640) | Hydroxyl (-OH), Amino (-NH₂) groups | Increase volatility. slideshare.net |

| HPLC (UV-Vis Detection) | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Reducing end of sugars | Introduce a strong UV-absorbing chromophore. |

| HPLC (Fluorescence Detection) | o-Phthalaldehyde (OPA) | Primary amines (on amino-functionalized glycosides) | Create a highly fluorescent product for sensitive detection. libretexts.org |

Improving Ionization Efficiency in Mass Spectrometry

The analysis of this compound and related glycosyl halides by mass spectrometry (MS) presents a significant challenge due to the high reactivity and moisture sensitivity of these compounds. mdpi.com Standard mass spectrometric techniques, particularly those employing typical electrospray ionization (ESI) conditions with protic solvents like water or alcohols, can lead to the rapid decomposition of the analyte before it can be accurately detected. mdpi.comresearchgate.net Similarly, harsher ionization methods such as electron impact (EI) are generally unsuitable because the high temperatures involved can cause these thermally labile compounds to degrade. mdpi.com

To overcome these stability issues, a specialized ESI-MS method has been developed that enhances ionization efficiency while preserving the integrity of the molecule. Research has demonstrated that the use of adduct-forming agents in an anhydrous solvent system is an effective strategy. Specifically, conducting the analysis in anhydrous acetonitrile with the addition of a lithium salt, such as lithium chloride, has proven successful for the characterization of highly reactive glycosyl chlorides and bromides. mdpi.comresearchgate.net

This method facilitates the formation of salient lithiated molecular ions, such as [M+Li]⁺ and [2M+Li]⁺. mdpi.com The formation of these adducts provides a stable ionic species that can be readily detected by the mass spectrometer, allowing for accurate mass determination and structural elucidation. A comparison of various adduct-forming salts revealed that while sodium, potassium, and ammonium (B1175870) salts could be used, lithium salts consistently produced the most prominent and reliable peaks for glycosyl halides. mdpi.com This lithium salt-based ESI-MS method is crucial for obtaining high-resolution mass spectra, which enables the confirmation of the elemental composition of these sensitive compounds. researchgate.net

The challenges and successful strategies for the mass spectrometric analysis of reactive glycosyl halides are summarized in the table below.

| Ionization Challenge | Ineffective Method | Effective Method | Rationale for Effectiveness |

| High Reactivity/Moisture Sensitivity | Standard ESI-MS with protic solvents (e.g., water, methanol) | ESI-MS in anhydrous acetonitrile | Anhydrous conditions prevent the rapid hydrolysis and decomposition of the glycosyl halide. mdpi.com |

| Thermal Lability | Electron Impact (EI) Ionization | ESI with lithium salt adducts | ESI is a "soft" ionization technique that avoids high temperatures, while lithium adducts stabilize the molecule for analysis. mdpi.comresearchgate.net |

| Poor Ionization | Direct analysis without adducts | Use of adduct-forming agents (LiCl) | Formation of stable lithiated molecular ions ([M+Li]⁺) significantly increases the signal intensity and allows for accurate mass measurement. mdpi.com |

Enhancing Chromatographic Resolution

The purification and analysis of this compound and its subsequent reaction products, such as glycosylated peptides and other complex carbohydrates, rely heavily on chromatographic techniques. smolecule.com Achieving high resolution is essential to separate the target compound from starting materials, by-products, and structurally similar isomers that may form during glycosylation reactions. scielo.brnih.gov Various chromatographic methods, including flash chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and hydrophilic interaction liquid chromatography (HILIC), are employed to meet these separation challenges. nih.govresearchgate.net

Flash chromatography on a silica (B1680970) gel stationary phase is a common technique for the initial purification of crude reaction mixtures containing this compound. researchgate.net For more refined separation and analysis, HPLC is the method of choice. RP-HPLC, in particular, is frequently used for the purification of products from glycosylation reactions. The resolution in RP-HPLC can be significantly enhanced by carefully optimizing the mobile phase. For instance, in the separation of isomeric glycated peptides, which are structurally very similar to products derived from this compound reactions, adjusting the mobile phase pH has a profound effect. While acidic acetonitrile gradients can result in the co-elution of isomers, using a neutral (pH 7.2) phosphate-buffered mobile phase can achieve baseline separation for many isomeric pairs. nih.gov

Hydrophilic interaction liquid chromatography (HILIC) offers an alternative selectivity that is particularly effective for separating glycated peptides from their unmodified counterparts. nih.gov The choice between RP-HPLC and HILIC depends on the specific separation goal. HILIC is superior for isolating glycosylated products from non-glycosylated starting materials, whereas RP-HPLC with optimized mobile phases excels at resolving isomers of the glycosylated products themselves. nih.gov The ability to monitor these reactions and identify products using standardized HPLC analysis can also streamline the process by reducing the need for extensive purification steps. scielo.br

The following table summarizes key chromatographic techniques and strategies used to enhance the resolution of this compound and its reaction products.

| Chromatographic Technique | Stationary Phase | Mobile Phase Strategy | Application/Benefit |

| Flash Chromatography | Silica Gel | Typically a solvent gradient (e.g., ethyl acetate (B1210297)/hexanes) | Initial purification of crude reaction mixtures to isolate glycosylated products. researchgate.netarizona.edu |

| Reversed-Phase HPLC (RP-HPLC) | C18 or other non-polar bonded phase | Acidic acetonitrile gradients | General purification of small molecules and peptides from reaction mixtures. nih.gov |

| Optimized RP-HPLC | C18 or other non-polar bonded phase | Neutral pH (e.g., 7.2) phosphate-buffered eluents | Enhances resolution and achieves baseline separation of isomeric glycosylated peptides. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amide) | High organic content with a small aqueous fraction | Provides excellent separation of glycosylated products from non-glycosylated starting materials. nih.gov |

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept developed to measure the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. acs.orgskpharmteco.comjocpr.com It provides a framework for assessing the amount of waste generated, aiming to maximize the incorporation of all materials used in the process into the final product. acs.orgskpharmteco.com The calculation of atom economy as a percentage is straightforward: the formula weight of the desired product is divided by the sum of the formula weights of all reactants. acs.orgskpharmteco.com

In the context of this compound chemistry, traditional glycosylation reactions often exhibit poor atom economy. These reactions typically involve the use of stoichiometric promoters and protecting groups, which contribute significantly to the mass of reactants but are not incorporated into the final glycoside product. rsc.org This results in the generation of substantial amounts of chemical waste.

To quantify the waste produced more comprehensively, the Environmental Factor (E-Factor) is often used alongside atom economy. The E-Factor is the ratio of the mass of waste to the mass of the product and, unlike atom economy, it accounts for all waste streams, including solvent losses and reagents. sheldon.nlyoutube.com A higher E-Factor signifies more waste and a greater negative environmental impact. sheldon.nl

Efforts to improve the atom economy and minimize waste in fucosylation reactions involving this compound focus on several key areas:

Catalytic methods: The use of catalysts in place of stoichiometric reagents can dramatically improve atom economy by reducing the amount of material consumed in the reaction. tradebe.com

Reduction of protecting groups: Minimizing the use of protecting groups reduces the number of synthetic steps and the amount of waste generated during their addition and removal. acs.orgwordpress.com

By focusing on these areas, chemists can design more sustainable synthetic routes to fucosides, aligning with the core principles of green chemistry.

Table 1: Comparison of Green Chemistry Metrics

| Metric | Description | Focus | Ideal Value |

| Atom Economy | A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. jocpr.comomnicalculator.com | Reactants and desired product. omnicalculator.com | 100% omnicalculator.com |

| Percentage Yield | The actual amount of product obtained compared to the theoretical maximum. monash.edu | Efficiency of a specific experimental procedure. | 100% |

| E-Factor (Environmental Factor) | The ratio of the mass of all waste generated to the mass of the desired product. sheldon.nlyoutube.com | All waste streams, including solvents and byproducts. sheldon.nl | 0 sheldon.nl |

Use of Safer Solvents and Reaction Conditions

The selection of solvents and reaction conditions is a critical aspect of green chemistry, aiming to reduce hazards and environmental impact. sigmaaldrich.com Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. ilo.org The principles of green chemistry advocate for the use of safer alternatives or the elimination of solvents altogether. tradebe.comresolvemass.ca

In the context of reactions involving this compound, the choice of solvent can significantly influence reaction efficiency and safety. Safer solvent selection guides have been developed to aid chemists in making more environmentally conscious choices. These guides often rank solvents based on factors such as toxicity, environmental persistence, and safety hazards.

Some greener alternatives to conventional solvents that are finding application in carbohydrate chemistry include:

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing the risk of exposure through inhalation. They can also be recycled, further minimizing waste. For example, 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) has been shown to be an effective and recyclable solvent for glycosylation reactions.